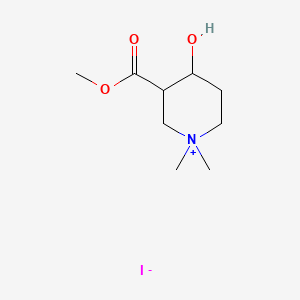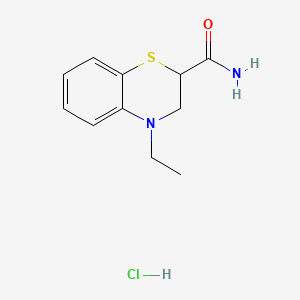![molecular formula C44H22Ca3O18 B12781067 tricalcium;5-[(Z)-(3-carboxy-4-oxidophenyl)-(3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-oxidobenzoate CAS No. 93480-02-5](/img/structure/B12781067.png)
tricalcium;5-[(Z)-(3-carboxy-4-oxidophenyl)-(3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-oxidobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricalcium;5-[(Z)-(3-carboxy-4-oxidophenyl)-(3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-oxidobenzoate is a complex organic compound that features a tricalcium core bonded to a highly conjugated aromatic system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tricalcium;5-[(Z)-(3-carboxy-4-oxidophenyl)-(3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-oxidobenzoate typically involves multi-step organic reactions. The process begins with the preparation of the aromatic intermediates, which are then subjected to a series of condensation reactions to form the final product. Key reagents include calcium salts, aromatic aldehydes, and carboxylic acids. Reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The process includes the precise control of reaction parameters such as temperature, pressure, and reactant concentrations. Purification steps, including crystallization and chromatography, are employed to isolate the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Tricalcium;5-[(Z)-(3-carboxy-4-oxidophenyl)-(3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-oxidobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted aromatic compounds with modified functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound’s ability to interact with proteins and enzymes makes it a valuable tool for studying biochemical processes. It can be used to investigate enzyme inhibition and protein-ligand interactions.
Medicine
In medicine, the compound’s potential therapeutic properties are being explored. Its ability to modulate biological pathways suggests applications in drug development, particularly for targeting specific diseases.
Industry
In industry, the compound is used in the development of advanced materials, such as coatings and polymers. Its stability and reactivity make it suitable for various industrial applications, including catalysis and material science.
Mechanism of Action
The mechanism by which tricalcium;5-[(Z)-(3-carboxy-4-oxidophenyl)-(3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-oxidobenzoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the conformation and activity of the target molecules. This interaction can modulate various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Tricalcium phosphate: A simpler calcium compound used in bone regeneration and dental applications.
Calcium hydroxyapatite: Another calcium-based compound with applications in biomedicine and materials science.
Calcium carbonate: A widely used compound in various industries, including pharmaceuticals and construction.
Uniqueness
Tricalcium;5-[(Z)-(3-carboxy-4-oxidophenyl)-(3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-oxidobenzoate is unique due to its complex aromatic structure and the presence of multiple functional groups. This complexity allows for diverse chemical reactivity and a wide range of applications that simpler calcium compounds cannot achieve.
Properties
CAS No. |
93480-02-5 |
|---|---|
Molecular Formula |
C44H22Ca3O18 |
Molecular Weight |
958.9 g/mol |
IUPAC Name |
tricalcium;5-[(Z)-(3-carboxy-4-oxidophenyl)-(3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-oxidobenzoate |
InChI |
InChI=1S/2C22H14O9.3Ca/c2*23-16-4-1-10(7-13(16)20(26)27)19(11-2-5-17(24)14(8-11)21(28)29)12-3-6-18(25)15(9-12)22(30)31;;;/h2*1-9,23-24H,(H,26,27)(H,28,29)(H,30,31);;;/q;;3*+2/p-6 |
InChI Key |
FCCFCJZQKSDVNM-UHFFFAOYSA-H |
Isomeric SMILES |
C1=CC(=C(C=C1/C(=C/2\C=C(C(=O)C=C2)C(=O)O)/C3=CC(=C(C=C3)[O-])C(=O)[O-])C(=O)O)[O-].C1=CC(=C(C=C1/C(=C/2\C=C(C(=O)C=C2)C(=O)O)/C3=CC(=C(C=C3)[O-])C(=O)[O-])C(=O)O)[O-].[Ca+2].[Ca+2].[Ca+2] |
Canonical SMILES |
C1=CC(=C(C=C1C(=C2C=CC(=O)C(=C2)C(=O)O)C3=CC(=C(C=C3)[O-])C(=O)[O-])C(=O)O)[O-].C1=CC(=C(C=C1C(=C2C=CC(=O)C(=C2)C(=O)O)C3=CC(=C(C=C3)[O-])C(=O)[O-])C(=O)O)[O-].[Ca+2].[Ca+2].[Ca+2] |
Related CAS |
4431-00-9 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-hydroxyethyl-[2-hydroxy-3-[2-hydroxyethyl(dimethyl)azaniumyl]propyl]-dimethylazanium;dichloride](/img/structure/B12780987.png)
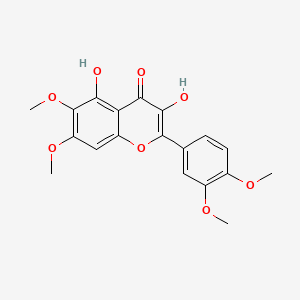
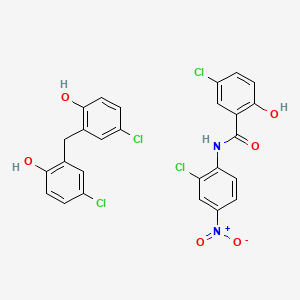
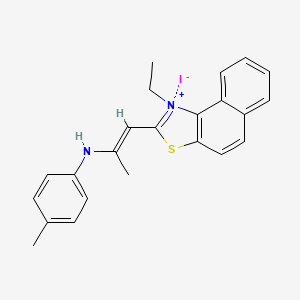
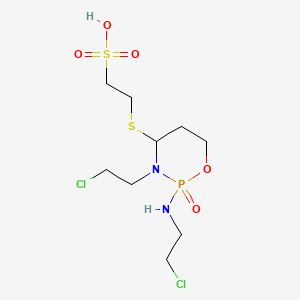
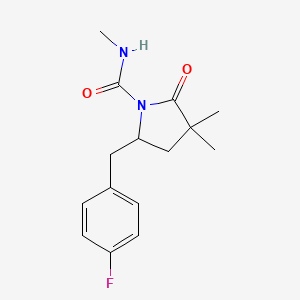
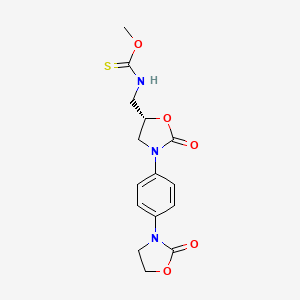
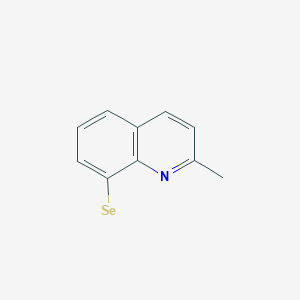
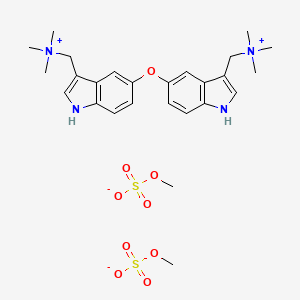
![methyl (1R,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylate](/img/structure/B12781053.png)
![N-[2-(6H-benzo[b][1,4]benzodioxepin-6-yl)ethyl]propan-2-amine;(E)-but-2-enedioic acid](/img/structure/B12781061.png)
